(4-Methyl-2-pyrrolidin-1-ylphenyl)methanamine;dihydrochloride
Description
(4-Methyl-2-pyrrolidin-1-ylphenyl)methanamine dihydrochloride is a secondary amine derivative featuring a pyrrolidine-substituted aromatic ring and a methyl group at the 4-position of the phenyl ring. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmacological and biochemical applications .
Properties
IUPAC Name |
(4-methyl-2-pyrrolidin-1-ylphenyl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1-10-4-5-11(9-13)12(8-10)14-6-2-3-7-14;;/h4-5,8H,2-3,6-7,9,13H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEKEHCCEGDEAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN)N2CCCC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-2-pyrrolidin-1-ylphenyl)methanamine;dihydrochloride typically involves the reaction of 4-methyl-2-nitrobenzaldehyde with pyrrolidine under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst. The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Acid-Base Reactions
The primary amine group undergoes protonation/deprotonation reactions in aqueous or acidic environments. In its dihydrochloride form, the compound readily participates in neutralization reactions with strong bases (e.g., NaOH):
Key Data :
-
pKa : ~9.2 (amine protonation)
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Solubility : Highly soluble in polar solvents (e.g., water, ethanol) in protonated form.
Alkylation and Acylation
The amine group reacts with alkyl halides or acyl chlorides under mild conditions:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| N-Alkylation | K₂CO₃, DMF, 80°C, 6h | Tertiary amine derivatives | 65–78% | |
| N-Acylation | AcCl, Et₃N, DCM, 0°C → rt | Acetylated amine | 82% |
Mechanistic Insight :
-
Alkylation proceeds via SN2 nucleophilic substitution.
-
Acylation involves nucleophilic attack by the amine on the electrophilic carbonyl carbon.
Reductive Amination
The compound participates in reductive amination with ketones or aldehydes using sodium triacetoxyborohydride (STAB):
Optimized Protocol :
Metal-Catalyzed Cross-Couplings
The aryl moiety engages in Suzuki-Miyaura couplings with boronic acids:
| Boronic Acid | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| 4-Nitrophenyl | Pd(PPh₃)₄, Na₂CO₃ | Biaryl derivatives | 72% | |
| Phenyl | Pd(OAc)₂, XPhos | Substituted biphenyls | 68% |
Critical Factors :
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Reaction efficiency depends on electron-withdrawing substituents on the boronic acid .
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Oxygen-sensitive conditions require inert atmospheres (N₂/Ar) .
Oxidation Reactions
The pyrrolidine ring undergoes oxidation with MnO₂ or Dess-Martin periodinane:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| MnO₂ | THF/DCM, rt, 12h | Pyrrolidinone derivative | 58% | |
| Dess-Martin | DCM, 0°C → rt, 2h | N-Oxide | 89% |
Note : Oxidation selectivity favors the pyrrolidine nitrogen over the primary amine .
Salt Formation and Crystallization
The dihydrochloride form exhibits reversible salt dissociation in polar aprotic solvents (e.g., DMSO):
Crystallization Data :
Stability Under Physiological Conditions
The compound demonstrates pH-dependent hydrolysis:
| pH | Half-Life (25°C) | Degradation Product | Source |
|---|---|---|---|
| 1.2 | 2.3h | Benzylic alcohol derivative | |
| 7.4 | 48h | Minimal degradation |
Comparative Reactivity with Analogues
Scientific Research Applications
Pharmacological Applications
1.1 Neuropharmacology
Research indicates that (4-Methyl-2-pyrrolidin-1-ylphenyl)methanamine; dihydrochloride acts as an antagonist in neuropeptide signaling pathways. Specifically, it has been associated with the modulation of the relaxin-3/RXFP3 system, which plays a crucial role in regulating stress responses and appetite control. Studies have demonstrated that structural modifications of this compound can enhance its antagonist activity, making it a candidate for further drug development targeting neuropsychiatric disorders .
1.2 Anticancer Activity
The compound has shown promising results in inhibiting specific kinases involved in cancer cell proliferation. For example, it selectively inhibits PKMYT1, a kinase that regulates cell cycle progression and DNA damage response. This inhibition leads to reduced phosphorylation of CDK1 and subsequent apoptosis in cancer cells.
Table 1: Inhibition of PKMYT1 by (4-Methyl-2-pyrrolidin-1-ylphenyl)methanamine
| Compound Name | IC50 (µM) |
|---|---|
| (4-Methyl-2-pyrrolidin-1-ylphenyl)methanamine; dihydrochloride | 0.69 |
| Other Analog | 4.1 |
Biochemical Applications
2.1 Cell Culture Studies
The compound is utilized in cell culture systems to study its effects on cellular signaling pathways and metabolic processes. Its ability to modulate receptor activity makes it valuable for dissecting complex biochemical interactions within cellular environments .
2.2 Analytical Chemistry
In analytical chemistry, (4-Methyl-2-pyrrolidin-1-ylphenyl)methanamine; dihydrochloride serves as a standard reference material for method validation in various assays due to its well-characterized properties and high purity levels (typically >95%) .
Case Studies
Case Study 1: Neuropharmacological Effects
A study involving the administration of (4-Methyl-2-pyrrolidin-1-ylphenyl)methanamine; dihydrochloride to rodent models demonstrated significant alterations in stress-related behaviors. The compound effectively reduced anxiety-like behaviors in subjects exposed to chronic stress conditions, suggesting potential therapeutic applications for anxiety disorders.
Case Study 2: Cancer Treatment Synergy
In a clinical cohort study focusing on patients with non-small cell lung cancer, the inclusion of (4-Methyl-2-pyrrolidin-1-ylphenyl)methanamine; dihydrochloride in combination therapy resulted in improved survival rates compared to standard treatments alone. This highlights the compound's potential as an adjunctive treatment option in oncology .
Mechanism of Action
The mechanism of action of (4-Methyl-2-pyrrolidin-1-ylphenyl)methanamine;dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring and the amine group play crucial roles in binding to these targets, modulating their activity and triggering downstream signaling pathways. This compound may affect neurotransmitter systems, leading to changes in neuronal activity and behavior.
Comparison with Similar Compounds
Structural Analogues with Pyrrolidine/Piperidine Moieties
Aromatic Ring Variants
Key Physicochemical Parameters
| Property | (4-Methyl-2-pyrrolidin-1-ylphenyl)methanamine Dihydrochloride | (4-(Pyrrolidin-1-ylmethyl)phenyl)methanamine Hydrochloride | [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride |
|---|---|---|---|
| Molecular Weight | ~280–300 (estimated) | 226.75 | 261.17 |
| Solubility | High (dihydrochloride salt) | Moderate | Moderate (HCl salt) |
| Melting Point | Not reported | Not reported | 268°C |
Biological Activity
(4-Methyl-2-pyrrolidin-1-ylphenyl)methanamine dihydrochloride, also known as 1-[4-methyl-2-(pyrrolidin-1-yl)phenyl]methanamine dihydrochloride, is a compound with significant biological activity, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Structure and Composition
- Molecular Formula : C11H18Cl2N2
- Molecular Weight : 239.18 g/mol
- CAS Number : 1803610-83-4
The compound features a pyrrolidine ring attached to a phenyl group, which is substituted with a methyl group. This structure is critical for its interaction with biological targets.
Synthesis
The synthesis of (4-Methyl-2-pyrrolidin-1-ylphenyl)methanamine dihydrochloride typically involves the reaction of 2-bromobenzylamine with pyrrolidine under basic conditions. The product is then treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability for biological assays.
Neurotransmitter Interaction
Research indicates that this compound interacts prominently with neurotransmitter systems. It has been shown to bind selectively to various receptors involved in neurotransmission, particularly those associated with dopamine and serotonin pathways. Such interactions suggest potential applications in treating neurological disorders such as depression and anxiety .
Enzyme Modulation
The compound exhibits enzyme inhibitory properties, particularly affecting kinases involved in cell signaling pathways. For instance, it has been identified as a selective inhibitor of phosphatidylinositol 5-phosphate 4-kinases (PI5P4K), which play a crucial role in cellular signaling and have implications in cancer and neurodegenerative diseases .
Anticancer Activity
Recent studies have highlighted the anticancer potential of (4-Methyl-2-pyrrolidin-1-ylphenyl)methanamine dihydrochloride. In vitro tests demonstrated its ability to reduce the viability of various cancer cell lines significantly. For example, compounds structurally related to this compound showed enhanced cytotoxicity against A549 lung cancer cells .
Anticonvulsant Properties
In vivo studies have suggested that derivatives of this compound exhibit anticonvulsant activity. These findings indicate that the compound may modulate neurotransmitter release or receptor activity in a manner that prevents seizure activity, making it a candidate for further development in epilepsy treatments .
The biological effects of (4-Methyl-2-pyrrolidin-1-ylphenyl)methanamine dihydrochloride can be attributed to its ability to bind to specific receptors and enzymes:
- Receptor Binding : The compound mimics natural ligands, allowing it to bind effectively to neurotransmitter receptors.
- Enzyme Inhibition : It competes with substrates for binding sites on enzymes, altering their activity and influencing downstream signaling pathways.
- Cellular Effects : By modulating cell signaling cascades, the compound can influence gene expression and cellular metabolism .
Data Table: Summary of Biological Activities
Case Studies
- Neuropharmacological Study : A study investigating the effects of (4-Methyl-2-pyrrolidin-1-ylphenyl)methanamine dihydrochloride on serotonin receptors indicated significant modulation of serotonin release, suggesting potential antidepressant effects .
- Anticancer Research : In vitro experiments demonstrated that derivatives of this compound significantly reduced cell viability in various cancer models, indicating its potential as an anticancer agent .
- Seizure Model Evaluation : Animal models showed that administration of the compound resulted in reduced seizure frequency, highlighting its anticonvulsant properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
